2-benzamido-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16-15(19)12-9-5-6-10-13(12)17-14(18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNPBZCBLVTENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of 2 Benzamido N Methylbenzamide Analogs
Hydrolysis Reaction Kinetics and Mechanisms
The cleavage of the amide bond in 2-benzamido-N-methylbenzamide analogs through hydrolysis is a key area of study. The reaction kinetics and underlying mechanisms are significantly influenced by the pH of the solution.
Alkaline Hydrolysis of N-Methylbenzamide and Related Amides
The alkaline hydrolysis of N-methylbenzamide and similar secondary amides has been the subject of both experimental and computational studies. researchgate.net In the presence of a hydroxide (B78521) ion, the hydrolysis proceeds through the formation of a tetrahedral intermediate. researchgate.netacs.org Theoretical calculations suggest that for N-methylbenzamide, the process is catalyzed by an additional water molecule. researchgate.net The reaction in an aqueous solution involves two main energy barriers: the formation of the tetrahedral adduct and its subsequent breakdown into products. researchgate.net
Kinetic studies have shown that the rate-determining step in the alkaline hydrolysis of related acetanilides is the second transition state, which involves the simultaneous cleavage of the C-N amide bond and proton transfer to the resulting amine anion. researchgate.net The presence of electron-withdrawing groups on the aromatic ring can stabilize the negative charge that develops on the nitrogen atom in the transition state, thereby increasing the reaction rate. researchgate.net
Experimental and computational data for the alkaline hydrolysis of N-methylbenzamide provide insights into the activation barriers of the reaction.
Table 1: Experimental and Computed Activation Enthalpies for Alkaline Hydrolysis of N-Methylbenzamide
| Method | Activation Enthalpy (kcal/mol) |
|---|---|
| Experimental | 18.1 |
| Computed (MP2/6-311++G(2d,2p)) | 19.4 |
Data sourced from computational and experimental studies on amide hydrolysis. researchgate.net
Acid-Catalyzed Hydrolysis Investigations
The hydrolysis of benzamides under acidic conditions presents a different mechanistic pathway. Studies on benzamide (B126), N-methylbenzamide, and N,N-dimethylbenzamide in aqueous sulfuric acid have revealed that the reactivity order is primary > tertiary > secondary. researchgate.net This order is attributed to variations in the enthalpy of activation (ΔH⧺) with the structure of the amide. researchgate.net
The mechanism of acid-catalyzed hydrolysis is thought to involve the attack of a water molecule on the protonated amide. cdnsciencepub.com It has been suggested that in the rate-determining step, one water molecule acts as a nucleophile, while two additional water molecules provide assistance through hydrogen bonding. cdnsciencepub.com This leads to a transition state with a specific arrangement of water molecules. cdnsciencepub.com
Role of Water and Solvent Isotope Effects in Amide Bond Cleavage
Water plays a multifaceted role in amide hydrolysis, acting as both a solvent and a catalyst. researchgate.netcdnsciencepub.com In alkaline hydrolysis, a water molecule can assist in the catalytic process. researchgate.net In acid-catalyzed hydrolysis, multiple water molecules are proposed to be involved in the transition state. cdnsciencepub.com
Solvent isotope effects, studied by comparing reaction rates in H₂O and D₂O, provide further mechanistic details. For the alkaline hydrolysis of benzamide, the ratio of the rate of oxygen exchange to the rate of hydrolysis is greater in D₂O than in H₂O, indicating a change in the partitioning of the tetrahedral intermediate. researchgate.net The solvent deuterium (B1214612) kinetic isotope effect (kH₂O/kD₂O) for the alkaline hydrolysis of benzamide is 1.4. researchgate.net These isotope effects arise from differences in the zero-point potential energy between hydrogen and deuterium. mdpi.com
Cyclization Reactions and Mechanistic Elucidation
A significant reaction of this compound and its analogs is their intramolecular cyclization to form quinazolin-4-ones, a class of heterocyclic compounds with notable pharmacological activity. acs.org
Alkaline Cyclization of 2-(Substituted Benzamido)benzamides to 4-Quinazolinones
In aqueous alkaline solutions, 2-(substituted benzamido)benzamides undergo rapid cyclization to the corresponding quinazolin-4-ones. acs.org The reaction of this compound (li) is a key example in understanding this transformation. acs.org The study of this compound, along with 2-(N-methylbenzamido)benzamide (lj), has shown that the former carries over 99% of the reaction flux, indicating a strong preference for one cyclization pathway over another. acs.org The tautomeric form of the intermediate does not appear to contribute significantly to the reaction. acs.org
The pseudo-first-order rate constants for this cyclization fit a specific empirical equation that depends on the hydroxide ion concentration. acs.org This relationship helps to quantify the reaction kinetics under different alkaline conditions. acs.org
Investigation of Rate-Limiting Steps and Reaction Intermediates
The Hammett constant (ρ) for the reaction, which measures the sensitivity of the reaction rate to substituent effects, is 0.67. acs.org This value is consistent with a mechanism where the breakdown of the tetrahedral intermediate is the slowest step in the sequence. acs.org The identification of intermediates and the slow step in a reaction sequence are fundamental concepts in chemical kinetics. youtube.comyoutube.com
Table 2: Rate Constants for the Alkaline Cyclization of 2-(3-Chlorobenzamido)benzamide
| [OH⁻] (M) | 10³ kobs (s⁻¹) |
|---|---|
| 0.001 | 0.368 |
| 0.002 | 0.720 |
| 0.005 | 1.63 |
| 0.010 | 2.82 |
| 0.020 | 4.38 |
| 0.050 | 6.74 |
| 0.100 | 7.91 |
Data from a study on the mechanism of alkaline cyclization of 2-(substituted benzamido)benzamides. acs.org
Electrophilic and Nucleophilic Reactions
The reactivity of this compound and its analogs is characterized by the interplay of the amide functionalities and the aromatic rings. These structures can participate in both electrophilic and nucleophilic reactions, leading to a diverse range of functionalized molecules.
Chlorination Reactions of Amides and N-Chloramide Formation Kinetics
The reaction of amides with chlorine is a significant area of study, particularly in the context of water treatment and disinfection, where amides are common organic constituents. researchgate.net The chlorination of benzamide analogs, such as N-methylbenzamide, results in the formation of N-chloramides. researchgate.netnih.gov
The kinetics of these reactions have been investigated to understand their mechanisms and rates. Studies on a series of amides, including N-methylbenzamide, have shown that the reactions with chlorine generally follow second-order kinetics. researchgate.netnih.gov The dominant reactive species is hypochlorite (B82951) (⁻OCl), which reacts with the amide to yield the corresponding N-chloramide. researchgate.netnih.gov
The rate of chlorination is influenced by the electronic properties of the substituents on the amide nitrogen and the carbonyl carbon. A decrease in the second-order rate constants is observed with an increase in the electron-donating character of these substituents. researchgate.netnih.gov Kinetic studies have determined the rate constants and activation energies for the chlorination of various amides. researchgate.netnih.gov For instance, at pH 8, the apparent second-order rate constants for the reaction of chlorine with a range of amides are between 5.8 × 10⁻³ and 1.8 M⁻¹s⁻¹. researchgate.netnih.gov The activation energies for these reactions are in the range of 62-88 kJ/mol. researchgate.netnih.gov
The N-chloramides formed are themselves reactive species. They can participate in further reactions, such as electrophilic aromatic substitution with phenolic compounds. researchgate.net
| Amide | Apparent Second-Order Rate Constant (kapp) at pH 8 (M-1s-1) | Species-Specific Second-Order Rate Constant with ⁻OCl (kapp, ⁻OCl) (M-1s-1) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| Acetamide | 5.8 × 10-3 - 1.8 | 7.3 × 10-3 - 2.3 | 62 - 88 |
| N-methylformamide | 5.8 × 10-3 - 1.8 | 7.3 × 10-3 - 2.3 | 62 - 88 |
| N-methylacetamide | 5.8 × 10-3 - 1.8 | 7.3 × 10-3 - 2.3 | 62 - 88 |
| Benzamide | 5.8 × 10-3 - 1.8 | 7.3 × 10-3 - 2.3 | 62 - 88 |
| N-methylbenzamide | 5.8 × 10-3 - 1.8 | 7.3 × 10-3 - 2.3 | 62 - 88 |
| N-propylbenzamide | 5.8 × 10-3 - 1.8 | 7.3 × 10-3 - 2.3 | 62 - 88 |
| N-(benzoylglycyl)glycine amide | 5.8 × 10-3 - 1.8 | 7.3 × 10-3 - 2.3 | 62 - 88 |
Note: The ranges for rate constants and activation energies are based on a study of seven different amides. researchgate.netnih.gov
Substitution Reactions of Halogenated Benzamides
Halogenated benzamides are important intermediates in organic synthesis and can undergo various substitution reactions. The halogen atoms on the aromatic ring can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr), or the aromatic ring itself can undergo further electrophilic substitution.
A notable example is the directed nucleophilic aromatic substitution (dSNAr) of ortho-iodobenzamides. rsc.org This reaction proceeds efficiently with amine nucleophiles in the presence of pyridine, even though the carboxamide group is considered a weak electron-withdrawing group. rsc.org The reaction is highly chemoselective, with amination occurring specifically at the ortho-position, even in polyhalogenated arenes. rsc.org This method allows for the synthesis of a wide range of aniline (B41778) derivatives under mild conditions, often at room temperature, without the need for transition-metal catalysts. rsc.org
| Substrate | Nucleophile | Conditions | Key Observation |
|---|---|---|---|
| ortho-Iodobenzamides | Amines (Alkylamines, Aniline, Ammonia) | Pyridine, Room Temperature | Ortho-specific substitution. No strong electron-withdrawing group required. |
| Multi-halogenated benzamides | Amines | Pyridine | 100% ortho-selective amination. |
Furthermore, halogenated benzamides can be synthesized via electrophilic aromatic substitution. For instance, 2-amino-N,3-dimethylbenzamide can be halogenated at the 5-position using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn Transition-metal catalysis, such as with ruthenium, can also achieve ortho-C−H halogenation of benzamides. wiley.com These halogenated products serve as versatile precursors for further chemical transformations. sioc-journal.cnwiley.com
Computational Chemistry and Theoretical Investigations of 2 Benzamido N Methylbenzamide Systems
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical and Density Functional Theory (DFT) calculations serve as powerful tools to investigate the intricacies of 2-benzamido-N-methylbenzamide at the atomic level. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)
The electronic landscape of a molecule is fundamental to its reactivity and physical properties. For this compound, understanding the distribution of electrons and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial.
The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com For benzamide (B126) derivatives, the HOMO-LUMO gap can be influenced by various substituents on the aromatic rings. frontiersin.org For instance, in related benzamide systems, the calculated HOMO-LUMO gap has been reported to be around 4.1 eV, indicating moderate reactivity. vulcanchem.com
Analysis of the charge distribution reveals the polar nature of the this compound molecule. Quantum mechanical calculations can predict partial charges on each atom, highlighting regions that are electron-rich or electron-deficient. vulcanchem.com For example, in a similar benzamide structure, the amide oxygen atom carries a significant negative partial charge (e.g., -0.45 e), while the amide nitrogen and the attached methyl group's nitrogen can have positive partial charges. vulcanchem.com This charge separation creates a dipole moment and influences how the molecule interacts with itself and other molecules. vulcanchem.com
| Property | Value |
|---|---|
| HOMO-LUMO Gap | ~4.1 eV vulcanchem.com |
| Dipole Moment | 4.2 D vulcanchem.com |
| Partial Charge (Amide Oxygen) | -0.45 e vulcanchem.com |
| Partial Charge (Methylamide Nitrogen) | +0.32 e vulcanchem.com |
Conformational Potential Energy Surfaces and Rotational Barriers about C(sp2)−C(aryl) bonds
The flexibility of the this compound molecule is largely determined by the rotation around its single bonds, particularly the C(sp2)−C(aryl) bond connecting the benzoyl group to the N-methylbenzamide moiety. Computational studies can map the potential energy surface (PES) for this rotation, revealing the most stable conformations and the energy barriers between them. acs.org
For the related molecule N-methylbenzamide, calculations have shown that the phenyl ring is not coplanar with the amide group in the minimum energy conformation. acs.orgacs.org The potential energy surface reveals a minimum at a C-C-C-O dihedral angle of approximately ±28°. acs.orgacs.org The energy barriers for rotation are relatively low. For N-methylbenzamide, the barrier at a 0° dihedral angle (planar conformation) is about 0.48 kcal/mol, and the barrier at 90° is around 2.80 kcal/mol, as determined by high-level electronic structure theory calculations. acs.orgacs.org These low rotational barriers suggest that the molecule is conformationally flexible at room temperature. acs.org This conformational flexibility is crucial for its interaction with biological targets. acs.org
| Dihedral Angle (°) | Barrier Height (kcal/mol) | Reference |
|---|---|---|
| 0 | 0.48 | acs.orgacs.org |
| 90 | 2.80 | acs.orgacs.org |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)
Quantum mechanical calculations are adept at predicting spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data from infrared (IR) spectroscopy to validate the computational model. acs.org For N-methylbenzamide, calculated vibrational frequencies have shown good agreement with experimental values. For instance, the C=O stretching frequency is calculated to be around 1648 cm⁻¹, consistent with the experimental range of 1630–1690 cm⁻¹. acs.org Similarly, the N-H stretching frequency is predicted at 3559 cm⁻¹, which aligns with the experimental range of 3400–3500 cm⁻¹. acs.org These calculations help in the assignment of complex experimental spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Range (cm⁻¹) | Reference |
|---|---|---|---|
| C=O Stretch | 1648 | 1630–1690 | acs.org |
| N-H Stretch | 3559 | 3400–3500 | acs.org |
Mechanistic Pathway Elucidation through Transition State Analysis
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway and identifying the transition states, researchers can gain insights into the kinetics and thermodynamics of a reaction.
For example, studies on the alkaline cyclization of this compound to form quinazolinones have utilized kinetic data and computational analysis to elucidate the reaction mechanism. lookchem.com The reaction proceeds through a tetrahedral intermediate, and the decomposition of this intermediate is the rate-limiting step. lookchem.com Transition state analysis can calculate the activation energy of this step, providing a theoretical basis for the observed reaction rates. researchgate.net Such studies are crucial for optimizing reaction conditions in synthetic chemistry. lookchem.com
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed picture of the electronic structure, molecular modeling and dynamics simulations offer insights into the behavior of this compound on a larger scale and over longer timescales.
Simulation of Intermolecular Interactions
The way this compound molecules interact with each other and with their environment is governed by intermolecular forces such as hydrogen bonding and π-π stacking. Molecular dynamics (MD) simulations can model these interactions and predict the collective behavior of the molecules in solution or in a crystal lattice. nih.gov
In the solid state, benzamide derivatives are known to form extended networks through N-H---O and N-H---Cl hydrogen bonds. nih.gov The N-methylbenzamide group can also participate in hydrogen bonding, which influences the crystal packing. vulcanchem.com MD simulations can be used to explore the stability of different crystal polymorphs and to understand the dynamics of the molecule within the crystal. nih.gov In solution, simulations can reveal how the molecule interacts with solvent molecules and how it might bind to a biological receptor, providing a dynamic view of the intermolecular interactions that are critical for its function. nih.gov
Conformational Sampling and Stability in Different Environments
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds, leading to a variety of spatial arrangements. Computational studies on related, simpler benzamide structures provide significant insight into the likely conformational preferences of this more complex molecule. The stability of these conformers is a delicate balance of steric hindrance, electronic effects, and intermolecular interactions with the surrounding environment.
The environment significantly impacts conformational stability. In the gas phase, intramolecular forces dominate. However, in solution, the polarity of the solvent can alter the conformational equilibrium. nih.gov Polar solvents may disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions, leading to a different distribution of conformers compared to nonpolar solvents or the gas phase. Accelerated molecular dynamics (aMD) simulations, a technique that enhances conformational sampling, have been used to study the dynamics of similar complex molecules in different environments, revealing that multiple conformers can be accessible in vivo. nih.gov
Table 1: Predicted Stable Conformers of N-Methylbenzamide Moiety
| Computational Method | Key Torsional Angle (ω) | Relative Energy (kcal/mol) | Environment |
| MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | ±28° | 0.00 | Gas Phase |
| MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | 0° | 0.48 | Gas Phase |
| MP2/aug-cc-pVTZ//BLYP/DZVP2/A2 | 90° | 2.80 | Gas Phase |
| RHF | ~25° | Lower Energy | Not Specified |
| PCModel | 90° | Higher Energy | Not Specified |
This table is based on data for N-methylbenzamide and provides an expected reference for the behavior of the N-methylbenzamide moiety within the larger this compound structure. acs.orgnih.gov
Theoretical Prediction of Molecular Descriptors (e.g., Torsional Strain)
Molecular descriptors provide a quantitative measure of a molecule's physicochemical properties. For flexible molecules like this compound, descriptors related to conformational energy, such as torsional strain, are of particular interest. Torsional strain arises from the energy cost associated with twisting around single bonds, moving away from the minimum energy conformation.
Theoretical calculations are essential for predicting these descriptors. Quantum chemistry computations, including methods like MM2 and DFT (e.g., B3LYP/6-31+G(d,p)), are used to optimize molecular geometries and calculate various energetic components. semanticscholar.org The total energy of a molecule in a specific conformation can be broken down into contributions from bond stretching, angle bending, and torsional strain.
For the this compound system, the most significant sources of torsional strain would be the rotation around the C(aryl)-C(carbonyl) bonds and the C(aryl)-N bond. As established for N-methylbenzamide, the rotation of the phenyl ring out of the amide plane to an angle of about 25-30° represents a release of steric strain at a small energetic cost in terms of resonance. acs.orgnih.gov Forcing this dihedral angle towards 90° introduces significant torsional strain, calculated to be around 2.8 kcal/mol. acs.org
In quantitative structure-activity relationship (QSAR) studies of related benzamide-containing molecules, descriptors such as torsion energy (TE) and stretch energy (SE) have been shown to correlate with biological activity. semanticscholar.orgresearchgate.net This suggests that the conformational flexibility and the energetic cost of adopting a specific "active" conformation are critical determinants of molecular function. The introduction of substituents can significantly alter the conformational energy profile and thus the torsional strain. For example, ortho-substituents on the benzamide ring can increase the rotational barrier and favor more twisted conformations to alleviate steric clash. researchgate.net
Table 2: Calculated Energetic Descriptors for a Benzamide Derivative
| Descriptor | Definition | Predicted Influence on Activity |
| Torsion Energy (TE) | Energy associated with the twisting of bonds. | Positive Correlation |
| Stretch Energy (SE) | Energy associated with bond stretching or compression. | Positive Correlation |
| Polarizability (αe) | The ability of the electron cloud to be distorted by an electric field. | Negative Correlation |
This table illustrates the type of molecular descriptors calculated for related systems and their correlation with activity, as found in QSAR studies. semanticscholar.orgresearchgate.net
Force Field Development and Validation for Benzamide Systems
Molecular mechanics force fields are a cornerstone of computational chemistry, enabling the simulation of large molecular systems over long timescales. nih.gov The accuracy of these simulations is critically dependent on the quality of the force field parameters. A force field comprises a potential energy function and a set of parameters that describe the energetic cost of distorting a molecule from its equilibrium geometry. wustl.edu
The development of a force field for a novel molecule like this compound would follow a systematic and reproducible approach. acs.org This process involves parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).
Parameterization Strategy:
Initial Parameters: Initial parameters are often transferred from existing, well-validated force fields for similar functional groups, such as the CHARMM General Force Field (CGenFF) or the Open Force Field (OpenFF). nih.govmpg.de These force fields contain parameters for a wide range of small, drug-like molecules, including amides.
Quantum Mechanical (QM) Target Data: High-level QM calculations (e.g., MP2 or DFT with a suitable basis set) are performed on the target molecule or smaller, representative fragments. acs.orgaip.org This data provides target values for:
Optimized geometries (bond lengths, angles).
Vibrational frequencies.
Potential energy scans along key dihedral angles to map out the torsional energy profiles.
Partial atomic charges, often derived by fitting to the QM electrostatic potential.
Parameter Optimization: The force field parameters are then optimized to reproduce the QM target data. This is often an automated process using software like ForceBalance, which minimizes the difference between the force field calculations and the QM reference data. acs.org For complex molecules, a hierarchical approach is often used, where parameters for smaller fragments are refined first and then combined.
Condensed-Phase Validation: After parameterization against QM data, the force field is validated by its ability to reproduce experimental condensed-phase properties. This can include properties like liquid density, enthalpy of vaporization, and solvation free energies. mpg.de For benzamide systems, experimental data on vapor pressures and solution enthalpies are available for validation. researchgate.net
The development of modern force fields, such as the Sage force field from OpenFF, involves iterative refinement of both valence (bonds, angles, torsions) and Lennard-Jones parameters against a large database of QM calculations and experimental liquid properties. mpg.de For amide-containing molecules, accurately modeling the partial double-bond character of the C-N amide bond and the associated rotational barrier is crucial. Polarizable force fields, which explicitly account for electronic polarization, represent a further step in improving the accuracy of simulations for systems where electrostatic interactions are dominant. nih.gov
Table 3: Components of a Typical Molecular Mechanics Force Field
| Energy Term | Description | Source of Parameters |
| Ebond | Energy of bond stretching | QM calculations, Vibrational spectra |
| Eangle | Energy of bond angle bending | QM calculations, Vibrational spectra |
| Etorsion | Energy of dihedral angle rotation | QM potential energy scans |
| Evan der Waals | Non-bonded Lennard-Jones interactions | Experimental condensed-phase data (e.g., density, ΔHvap) |
| ECoulomb | Non-bonded electrostatic interactions | Fitting to QM electrostatic potential |
This table outlines the fundamental energy terms in a standard molecular mechanics force field and the typical sources for their parameterization. wustl.eduaip.org
Structure Activity Relationships Sar at the Molecular Interaction Level of 2 Benzamido N Methylbenzamide Derivatives
Design Principles Based on Molecular Recognition and Ligand Design
The rational design of novel benzamide (B126) derivatives hinges on the principle of molecular recognition, which dictates that a ligand (the derivative) must be structurally and electronically complementary to its biological target, such as a receptor or enzyme. nobelprize.org This process involves more than mere binding; it encompasses the selection of a specific target to elicit a desired biological response. nobelprize.org
Key design strategies for benzamide-type compounds include:
Scaffold Hopping and Molecular Modification : A common strategy involves replacing a core chemical structure (scaffold) with a different one that preserves the original's inhibitory potency and interaction mode but improves properties like chemical accessibility. nih.gov For instance, replacing a benzofuran (B130515) core with a phenethyl group has been used to maintain activity while simplifying synthesis. nih.gov Modifications often focus on specific molecular fragments, such as replacing a phenylaminopyrimidine group with 2,6-substituted purines to alter interactions within the target's adenine (B156593) pocket. nih.gov
Targeting Allosteric Sites : To overcome challenges associated with highly conserved active sites, inhibitors can be designed to bind to allosteric sites—secondary binding locations distinct from the active site. nih.gov This approach can lead to improved selectivity. nih.gov Design principles may focus on creating dual inhibitors that extend deep into neighboring allosteric binding regions of multiple target proteins. chemrevlett.com
Conformational Locking and Intramolecular Bonds : The three-dimensional conformation of a ligand is crucial for binding. Design strategies can involve introducing chemical features that "lock" the molecule into a bioactive conformation. For example, the introduction of a fluorine atom at the ortho position of a benzamide scaffold can induce an intramolecular hydrogen bond (IMHB), which predetermines the ligand's shape in solution and enhances binding affinity. nih.govacs.org
Computational and Pharmacophore-Based Design : Advanced computational tools aid in ligand design. "Hotspot searching" can identify pharmacophores—the essential 3D arrangement of functional groups—that are predicted to form strong interaction networks within a binding site. desertsci.com Fragment scanning can then be used to identify new substituents that improve these interaction networks and enhance binding affinity. desertsci.com
Ligand-Target Binding Mode Analysis (e.g., Interactions with Enzyme Active Sites, Receptors)
Molecular docking and simulation studies are essential for elucidating how benzamide derivatives interact with their biological targets. These analyses reveal the specific binding modes and key intermolecular forces that stabilize the ligand-target complex.
Derivatives of benzamide have been shown to interact with a variety of targets through several key mechanisms:
Hydrogen Bonding : This is a critical interaction for many benzamide derivatives. In studies of tyrosine kinase inhibitors, the benzimidazole (B57391) scaffold, a related structure, provides important hydrogen bonding with the hinge region in the ATP-binding site. chemrevlett.com Similarly, docking studies of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives with fibroblast stromelysin-1 showed that the compounds were held in the active pocket by a combination of hydrogen bonds and hydrophobic interactions. mdpi.com
Allosteric Binding : Some benzamido derivatives are designed to target allosteric sites. Docking studies of a novel class of PTP1B inhibitors indicated that they adopted a similar binding mode within an allosteric site of the enzyme, which is crucial for achieving selectivity over other phosphatases. nih.gov
Hydrophobic and Aromatic Interactions : Aromatic rings are critical features in many derivatives. In PTP1B inhibitors, the presence of phenyl rings in different parts of the molecule was found to be essential for inhibitory activity. nih.gov In galectin-3, the aromatic side chain of a tryptophan residue (Trp181) engages in stacking overlap with the galactose residue of the ligand, contributing to binding stability. nih.gov
Replication of Natural Interactions : Some advanced benzamide derivatives are designed to mimic the binding of natural molecules. Conformationally locked benzamide-type ligands have been developed to replicate the interactions of a natural degron with the protein cereblon (CRBN), a key component in targeted protein degradation. nih.govacs.org
The following table summarizes the binding interactions for several benzamide derivatives with their respective targets.
| Derivative Class | Target Enzyme/Receptor | Key Interactions | Reference |
| N-(benzimidazol-2-yl-methyl) benzamides | Tyrosine Kinases (e.g., EGFR) | Hydrogen bonding with the hinge region in the ATP-binding site. | chemrevlett.com |
| Benzamido derivatives | PTP1B (allosteric site) | Interactions involving crucial aromatic rings in multiple parts of the molecule. | nih.gov |
| N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides | Fibroblast stromelysin-1 | A combination of hydrogen bonds and hydrophobic interactions within the active site. | mdpi.com |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 Integrin | Binding affinity of -7.7 kcal/mol, indicating stable interaction within the active site. | dergipark.org.tr |
| LacNAc derivative (tetrafluorobenzamido) | Galectin-3 | Direct hydrogen bonds with Asn174, Glu184, Arg186, and Arg162; stacking interaction between ligand's galactose and Trp181. | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) for Molecular Interaction Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. biointerfaceresearch.com These models provide mathematical equations that can predict the activity of new, unsynthesized molecules, thereby guiding lead optimization. biointerfaceresearch.comnih.gov
For benzamide derivatives and related compounds, QSAR studies have been instrumental in understanding the structural requirements for activity. A systematic in silico study on 44 bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors provides a clear example. mdpi.com In this study, Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) techniques were used to build QSAR models. mdpi.com
The best MLR model was described by the equation: pIC50 = 7.751 - 0.082 * EHOMO + 0.003 * M where EHOMO is the energy of the highest occupied molecular orbital and M is the molecular weight. mdpi.com
The statistical quality of these models is assessed through various parameters:
| Model | R² (Training Set) | Q²cv (Internal Validation) | R²ext (External Validation) | Description | Reference |
| MLR | 0.62 | 0.57 | 0.63 | The model shows good internal predictivity (Q²cv > 0.5) and is externally validated (R²ext > 0.6), indicating reliability. | mdpi.com |
| MNLR | 0.70 | Not Reported | 0.68 | The non-linear model provides a slightly better correlation for the training set and also demonstrates good external predictive power. | mdpi.com |
| SVM | 0.749 | Not Reported | 0.991 | A Support Vector Machine (SVM)-based QSAR model for quinazoline (B50416) derivatives showed a very high correlation for the external test set, demonstrating strong predictive performance. | biointerfaceresearch.com |
These models help identify key molecular descriptors—physicochemical properties derived from the molecular structure—that govern biological activity. This allows researchers to prioritize which structural modifications are most likely to enhance potency. biointerfaceresearch.commdpi.com
Influence of Substituent Position and Electronic Effects on Intermolecular Binding Specificity
The specific placement and electronic nature of substituents on the benzamide scaffold profoundly influence binding affinity and specificity. SAR studies systematically explore these effects by comparing the activity of analogues with minor chemical modifications.
Key findings on substituent effects in benzamide derivatives include:
Aromaticity and Lipophilicity : The presence of aromatic rings is often non-negotiable for activity. In a series of PTP1B inhibitors, replacing phenyl rings with aliphatic (non-aromatic) moieties resulted in a dramatic loss of inhibition, highlighting the critical role of these rings in binding. nih.gov
Electronic Effects of Substituents : The electronic properties of substituents on aromatic rings can fine-tune activity.
For PTP1B inhibitors, derivatives with electron-donating methoxy (B1213986) (–OCH₃) and N,N-dimethylamino (–N(CH₃)₂) groups were generally more potent than those with less-donating methyl (–CH₃) or electron-withdrawing fluoro (–F) groups. nih.gov
Conversely, in a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, compounds with electron-withdrawing groups were more active as anticancer agents than those with electron-donating polar groups. mdpi.com
Halogenation and Conformational Control : The introduction of halogens, particularly fluorine, can significantly enhance binding.
In a series of benzamide-type cereblon binders, introducing a fluorine atom at the ortho position of the benzamide ring increased binding affinity. nih.govacs.org This effect is attributed to the formation of an intramolecular hydrogen bond that pre-organizes the ligand into its bioactive conformation. nih.govacs.org
Fluorination also tends to increase lipophilicity (logD), a key physicochemical property influencing cell permeability. acs.org
Steric Effects : The size and position of substituents can create steric hindrance that affects both conformation and binding.
In anticancer derivatives, compounds with large, bulky di- and tri-substituted groups on the phenyl ring showed decreased activity compared to those with less bulky substituents. mdpi.com
The following table illustrates the impact of substituents on the inhibitory activity of selected benzamide derivatives.
| Compound Series | Substituent Modification | Effect on Activity | Reference |
| PTP1B Inhibitors | Replacing phenyl rings with aliphatic moieties. | Dramatically reduced inhibitory activity. | nih.gov |
| PTP1B Inhibitors | Methoxy or N,N-dimethylamino vs. Methyl or Fluoro on phenyl ring. | Methoxy and N,N-dimethylamino derivatives were more potent. | nih.gov |
| Cereblon (CRBN) Binders | Introduction of fluorine at the ortho position of benzamide. | Increased binding affinity (e.g., IC₅₀ of 63 µM for fluoro vs. higher for others). | acs.org |
| Anticancer N-...-1,3,4-thiadiazol derivatives | Bulky di- and tri-substituted phenyl groups vs. smaller groups. | Decreased in vitro anticancer activity. | mdpi.com |
| Anticancer N-...-1,3,4-thiadiazol derivatives | Electron-withdrawing vs. Electron-donating groups. | Compounds with electron-withdrawing groups were more active. | mdpi.com |
Emerging Research Directions and Advanced Methodological Applications
Integration of Experimental and Computational Methodologies
The study of 2-benzamido-N-methylbenzamide is significantly enhanced by the integration of experimental techniques with computational modeling. This dual approach provides a more complete understanding of its molecular behavior and properties.
Computational studies, particularly using Density Functional Theory (DFT), are essential for predicting the molecular geometry, electronic structure, and reactivity of this compound. tandfonline.comresearchgate.net These theoretical calculations can elucidate the conformational possibilities of the molecule, such as the rotational barriers around the C(sp2)-C(aryl) bond, which are influenced by the substituted amide groups. acs.org For instance, in related N-methylbenzamides, computational models have successfully predicted the lowest energy conformers and the dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. acs.org
Experimental validation of these computational predictions is typically achieved through various spectroscopic and analytical techniques. tandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the synthesized structure and provide information about the chemical environment of the atoms and the types of chemical bonds present. tandfonline.comnanobioletters.com The combination of these experimental data with computational results allows for a detailed analysis of the molecule's properties, such as its electronic delocalization and potential for intermolecular interactions. tandfonline.com This integrated approach is crucial for designing and synthesizing new derivatives with tailored properties for specific applications. researchgate.net
Development of Novel Analytical Techniques for Complex Benzamide (B126) Systems
The increasing complexity of applications involving benzamide derivatives necessitates the development of advanced analytical techniques for their characterization and quantification. For a compound like this compound, which may be part of complex mixtures or advanced materials, highly sensitive and selective analytical methods are crucial.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of benzamide derivatives. tandfonline.com The development of novel stationary phases and mobile phase compositions can improve the resolution and efficiency of separating structurally similar benzamides. Furthermore, coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the identification and structural elucidation of these compounds and their potential metabolites or degradation products. tandfonline.comnanobioletters.com
Spectroscopic techniques are also continuously evolving. Advanced NMR methods, for example, can provide deeper insights into the three-dimensional structure and dynamics of benzamide systems in solution. In the solid state, techniques like Powder X-ray Diffraction (PXRD) are invaluable for characterizing the crystalline structure of these compounds. rsc.org The development of analytical methods that can probe the interactions of benzamide derivatives within complex matrices, such as biological systems or polymer composites, is an active area of research.
Supramolecular Chemistry and Self-Assembly of Benzamide Scaffolds
Benzamide scaffolds are of great interest in supramolecular chemistry due to their ability to form well-defined, ordered structures through non-covalent interactions like hydrogen bonding. researchgate.netiucr.org The specific arrangement of amide groups in this compound offers potential for the formation of intricate self-assembled architectures.
The amide functionalities in the molecule can act as both hydrogen bond donors and acceptors, facilitating the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. iucr.org The study of these self-assembly processes is fundamental to creating novel materials with tailored functions. rsc.orgsemanticscholar.org For example, the self-assembly of similar discotic molecules can lead to columnar structures with applications in molecular electronics and biomedical scaffolding. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 2-benzamido-N-methylbenzamide to maximize yield and purity?
- Methodological Answer : The synthesis involves coupling benzamido and methylbenzamide moieties under controlled conditions. Key parameters include:
- Reagents : Use benzoyl chloride derivatives and methylamine in anhydrous dichloromethane (DCM) with pyridine as a catalyst .
- Temperature : Maintain room temperature during coupling to avoid side reactions (e.g., hydrolysis of active esters) .
- Purification : Employ recrystallization from methanol:water (4:1) to isolate high-purity crystals, achieving yields up to 75% .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data (d-spacing < 1.0 Å) ensures accurate bond-length and angle measurements .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic proton splitting and confirm substitution patterns .
- IR spectroscopy : Identify amide I (1640–1680 cm⁻¹) and amide II (1510–1560 cm⁻¹) bands to verify functional groups .
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer :
- Containment : Use fume hoods and PPE (gloves, goggles) to avoid inhalation (S22) or skin contact (S24/25) .
- Waste disposal : Segregate halogenated byproducts and transfer to licensed waste management facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict physicochemical properties of this compound?
- Methodological Answer :
- Quantum chemistry : Apply density functional theory (DFT) to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
- QSPR models : Train neural networks on PubChem datasets to correlate structural descriptors (e.g., logP, polar surface area) with solubility or bioavailability .
- Validation : Cross-check predictions with experimental HPLC retention times and thermodynamic stability assays .
Q. What strategies resolve discrepancies in crystallographic data refinement?
- Methodological Answer :
- Cross-validation : Compare SHELX-refined structures with alternative programs (e.g., WinGX) to identify systematic errors in thermal parameters .
- Twinned data : Use SHELXL’s TWIN command to model pseudo-merohedral twinning and improve R-factor convergence (< 5%) .
- High-resolution validation : Pair crystallography with synchrotron radiation data for ambiguous electron density regions .
Q. How to design SAR studies for this compound derivatives?
- Methodological Answer :
- Scaffold modification : Introduce substituents (e.g., nitro, fluoro) at the benzamide ring to modulate electronic effects .
- Bioactivity assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
- Data analysis : Apply multivariate regression to correlate substituent Hammett σ values with IC₅₀ trends .
Q. What methodologies assess environmental persistence during disposal?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
